![molecular formula C19H16ClN3O3 B1677355 Mmpip CAS No. 479077-02-6](/img/structure/B1677355.png)
Mmpip
Overview
Description
MMPIP is a drug used in scientific research that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR 7 . This receptor subtype is involved in the downstream response to cocaine in the brain .
Synthesis Analysis
MMPIP was synthesized by the reaction of phenol precursor 3 with [11C]CH3I . The synthesis and evaluation of [11C]MMPIP as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain has been studied .
Molecular Structure Analysis
The molecular formula of MMPIP is C19H15N3O3 . It has a molecular weight of 333.3 g/mol . The IUPAC name is 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one .
Chemical Reactions Analysis
In the synthesis of [11C]MMPIP, a putative radioligand for mGlu7, the reaction of phenol precursor 3 with [11C]CH3I was used .
Physical And Chemical Properties Analysis
MMPIP has a molecular weight of 333.3 g/mol . It has a topological polar surface area of 68.5 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .
Scientific Research Applications
Imaging of Metabotropic Glutamate 7 Receptor in the Brain
Mmpip has been synthesized as a potential radioligand for imaging of metabotropic glutamate 7 receptor (mGlu7) in the brain . The study involved the synthesis of [11C]MMPIP, a putative radioligand for mGlu7, and its evaluation for imaging of mGlu7 via in vitro and in vivo techniques . However, despite in vitro specific binding of [11C]MMPIP with mGlu7, visualization of mGlu7 in the living brain using PET was not successful .
Alleviation of Pain and Normalization of Affective and Cognitive Behavior
A single administration of Mmpip, a negative allosteric modulator (NAM) of mGluR7, has been studied for its effects on pain and on affective and cognitive behavior in neuropathic mice . The study found that Mmpip increased thermal and mechanical thresholds and open-arm choice. It reduced the immobility in the tail suspension test and the number of marbles buried and of digging events in the marble burying test . Mmpip also improved cognitive performance and restored the balance between excitatory and inhibitory responses of prelimbic cortex neurons in neuropathic mice .
Mechanism of Action
Target of Action
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one) is a drug used in scientific research that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR7 . This receptor subtype is involved in the downstream response to cocaine in the brain .
Mode of Action
MMPIP acts as a negative allosteric modulator (NAM) of the mGluR7 receptor . It inhibits agonist-induced intracellular calcium mobilization and cAMP accumulation . It also displays intrinsic activity, increasing forskolin-induced cAMP accumulation in the absence of an agonist .
Biochemical Pathways
The mGluR7 receptor is critically involved in cocaine’s acute reinforcement . The GABA-dependent mechanisms in the ventral striatopallidal pathway appear to underlie MMPIP’s actions . MMPIP inhibits the agonist-induced intracellular calcium mobilization and cAMP accumulation .
Pharmacokinetics
Both MMPIP and ADX71743, another ligand for the mGluR7 receptor, were given intraperitoneally at the dose of 10 mg/kg and reached Cmax 0.25–0.5 h after administration . Then they declined rapidly, ADX71743 being almost undetectable 2 h after administration, while the concentration of MMPIP was still observed, suggesting that the concentration of MMPIP was more stable .
Result of Action
MMPIP has been shown to alleviate pain and normalize affective and cognitive behavior in neuropathic mice . It inhibits MK-801-induced hyperactivity and DOI-induced head twitches . It also reverses MK-801-induced disturbances in novel object recognition test .
Action Environment
The action of MMPIP can be influenced by the environment in which it is administered. For instance, the route of administration (intraperitoneal injection) and the dosage can affect the bioavailability and efficacy of the drug
properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYBOZNEVALOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433202 | |
Record name | MMPIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mmpip | |
CAS RN |
479077-02-6 | |
Record name | MMPIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MMPIP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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